2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate is an organic compound characterized by the presence of a trimethylsilyl group and a sulfonate ester. This compound is often used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-[(Trimethylsilyl)oxy]butanol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides or sulfonate esters are formed.
Hydrolysis Products: 2-[(Trimethylsilyl)oxy]butanol and 4-methylbenzenesulfonic acid.
Oxidation Products: Compounds with additional functional groups such as ketones or carboxylic acids.
Scientific Research Applications
2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate involves the reactivity of the trimethylsilyl group and the sulfonate ester The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates during chemical reactions
Comparison with Similar Compounds
Similar Compounds
- 4-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate
- 2-[(Trimethylsilyl)oxy]ethyl 4-methylbenzene-1-sulfonate
- 4-[(Trimethylsilyl)oxy]ethyl 4-methylbenzene-1-sulfonate
Uniqueness
2-[(Trimethylsilyl)oxy]butyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of the trimethylsilyl group and the sulfonate ester, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various synthetic applications and research fields.
Properties
Molecular Formula |
C14H24O4SSi |
---|---|
Molecular Weight |
316.49 g/mol |
IUPAC Name |
2-trimethylsilyloxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H24O4SSi/c1-6-13(18-20(3,4)5)11-17-19(15,16)14-9-7-12(2)8-10-14/h7-10,13H,6,11H2,1-5H3 |
InChI Key |
IJKYWIVPGLJYIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.